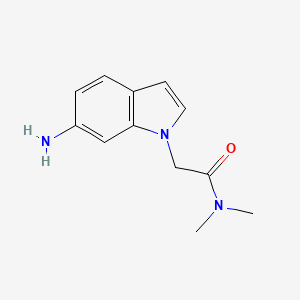

2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide

説明

2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide, a compound characterized by its indole structure and amide functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O, with a molecular weight of approximately 218.26 g/mol. The compound features an indole ring substituted with an amino group and a dimethylacetamide moiety, which are crucial for its biological properties.

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets. The compound can potentially modulate enzyme activity and receptor binding, leading to various biological effects such as:

- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thus exhibiting anticancer properties.

- Antimicrobial Effects : Its structure suggests potential antibacterial and antifungal activities, which are common among indole derivatives .

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs have demonstrated effectiveness against A549 lung cancer cells, indicating the potential for further development in cancer therapeutics .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against several pathogens. Preliminary findings suggest that it may be effective against:

- Mycobacterium tuberculosis

- Staphylococcus aureus (including MRSA)

- Candida albicans

These studies typically assess minimum inhibitory concentrations (MIC) to evaluate effectiveness .

Comparative Analysis with Related Compounds

A comparison table of structurally similar compounds highlights their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide | Similar indole structure | Antibacterial |

| 2-Aminoindole derivatives | Variations in substituents on the indole ring | Anticancer, anti-inflammatory |

| N,N-Dimethylformamide | Related solvent | Solvent properties |

The unique substitution pattern of this compound contributes to its distinct biological profile compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For example:

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their antimicrobial activities against Mycobacterium tuberculosis and MRSA. Notably, some compounds showed low MIC values (e.g., 0.98 μg/mL against MRSA), indicating potent antibacterial properties .

- Molecular Docking Studies : Computational studies have been employed to assess the binding affinity of this compound with target proteins involved in bacterial resistance mechanisms . These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy.

科学的研究の応用

Biological Evaluation

In Vitro Studies

Research indicates that compounds related to 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide exhibit promising biological activities. For instance, it has been evaluated for its antibacterial properties against resistant strains of bacteria, showcasing efficacy in inhibiting bacterial growth . Additionally, the compound's structure suggests potential interactions with biological targets involved in cancer and inflammation.

Case Study: Antibacterial Properties

A study conducted on the antibacterial effects of related indole derivatives highlighted their ability to combat antibiotic-resistant bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Anticancer Activity

Indole derivatives, including this compound, have been studied for their anticancer properties. The compound's ability to inhibit specific pathways involved in tumor growth suggests its potential as a therapeutic agent in cancer treatment. For example, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced tumor proliferation and metastasis in various cancer models .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives are well-documented. Research indicates that these compounds can selectively inhibit COX-2, which plays a crucial role in inflammatory processes. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Studies have shown that modifications to the indole ring can enhance its activity against specific biological targets while minimizing adverse effects. This approach has led to the identification of more potent analogs with improved selectivity and efficacy .

Data Table: Comparison of Biological Activities

化学反応の分析

Oxidation Reactions

The primary amino group at the 6-position of the indole ring undergoes oxidation under specific conditions. Common oxidizing agents and their effects include:

-

Mechanistic Insight : Oxidation proceeds via formation of a nitroxide radical intermediate, followed by further oxidation to nitroso or nitro groups . The dimethylacetamide moiety remains inert under these conditions.

Reduction Reactions

The amino group and indole ring can participate in reduction processes:

-

Side Reactions : Over-reduction of the indole ring to indoline derivatives is observed with excess LiAlH₄ .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 3- and 5-positions due to its inherent electron density:

-

Kinetic vs. Thermodynamic Control : At low temperatures, C-3 substitution is favored (kinetic product), while higher temperatures shift selectivity to C-5 .

Nucleophilic Reactions at the Acetamide Group

The dimethylacetamide side chain participates in hydrolysis and alkylation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 12 h | 2-(6-Aminoindol-1-yl)acetic acid | 85–90% |

| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivatives | 70–75% |

-

Hydrolysis Mechanism : Acid-catalyzed cleavage of the amide bond proceeds via a tetrahedral intermediate, yielding the corresponding carboxylic acid .

Cyclization and Condensation Reactions

The amino group facilitates cyclocondensation with carbonyl compounds:

-

Key Insight : Cyclization reactions are highly solvent-dependent. Polar aprotic solvents like DMAC enhance reaction rates by stabilizing intermediates .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Mechanism |

|---|---|---|

| UV light (254 nm), O₂ | 6-Iminoindoxyl derivatives | Singlet oxygen-mediated oxidation . |

| UV light, H₂O₂ | Ring-opened dicarbonyl compounds | Radical-initiated C–N bond cleavage . |

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity |

|---|---|---|

| 6-Amino (indole) | Oxidation | High |

| Indole C-3 position | Electrophilic substitution | Moderate |

| Acetamide carbonyl | Hydrolysis | Low |

特性

IUPAC Name |

2-(6-aminoindol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-3-4-10(13)7-11(9)15/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNLGAXZDMMCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095532-40-3 | |

| Record name | 2-(6-amino-1H-indol-1-yl)-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。